Potency Reduction Due to N-Methylation: n-Methyl-[1,1'-biphenyl]-4-ethanamine vs. Primary Amine Analog
N-Methylation of β-phenethylamine reduces potency at hTAAR1 by approximately 3-fold relative to the primary amine [1]. This class-level trend is directly applicable to n-Methyl-[1,1'-biphenyl]-4-ethanamine, as its N-methyl secondary amine structure introduces a predictable ~3× decrease in potency compared to the corresponding primary amine (2-(4-biphenylyl)ethylamine).
| Evidence Dimension | hTAAR1 agonist potency (EC50) |
|---|---|
| Target Compound Data | Predicted ~3× lower potency vs. primary amine |
| Comparator Or Baseline | β-phenethylamine (primary amine): EC50 = 129 ± 13 nM; N-methyl analog: EC50 = 387 ± 106 nM [1] |
| Quantified Difference | ~3-fold potency reduction |
| Conditions | RD-HGA16 cells stably transfected with hTAAR1; calcium flux assay |
Why This Matters
This predictable potency shift enables researchers to rationally select the N-methyl analog when reduced receptor activation is desired, or to avoid it when maximal potency is required.
- [1] Lewin AH, Navarro HA, Mascarella SW. Table 4: Effect of N-methylation on β-phenethylamine potency at hTAAR1. Bioorg Med Chem. 2008;16(15):7415–7423. View Source
